molecular formula C8H3Cl2F2NO B1410074 3,5-Dichloro-4-(difluoromethoxy)benzonitrile CAS No. 1806322-12-2

3,5-Dichloro-4-(difluoromethoxy)benzonitrile

Cat. No.: B1410074
CAS No.: 1806322-12-2
M. Wt: 238.01 g/mol
InChI Key: HPEWTLCWRCPZGG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with two chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The compound is listed as a discontinued building block by CymitQuimica, indicating possible challenges in synthesis or commercial viability .

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-1-4(3-13)2-6(10)7(5)14-8(11)12/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEWTLCWRCPZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzonitrile typically involves the reaction of 3,5-dichloro-4-hydroxybenzonitrile with difluoromethyl ether under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical properties of 3,5-Dichloro-4-(difluoromethoxy)benzonitrile with its analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Not provided Cl (3,5), OCHF₂ (4), CN (1) C₈H₃Cl₂F₂NO 248.02* Building block for agrochemicals/pharmaceuticals
3,5-Dichloro-4-fluorobenzonitrile 103879-31-8 Cl (3,5), F (4), CN (1) C₇H₂Cl₂FN 190.00 Intermediate in pesticide synthesis
3,5-Difluoro-4-hydroxybenzonitrile 2967-54-6 F (3,5), OH (4), CN (1) C₇H₃F₂NO 155.10 Research reagent; high polarity due to -OH
4-Chloro-3,5-difluorobenzonitrile 144797-57-9 Cl (4), F (3,5), CN (1) C₇H₂ClF₂N 173.55 Synthetic intermediate; halogen positioning alters reactivity
3,5-Dichloro-4-(tetrafluoroethoxy)aniline 104147-32-2 Cl (3,5), OCF₂CF₂H (4), NH₂ (1) C₈H₅Cl₂F₄NO 284.04 Agrochemical intermediate (e.g., hexaflumuron)

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity : The difluoromethoxy group (OCHF₂) offers greater lipophilicity than the hydroxy group in 3,5-Difluoro-4-hydroxybenzonitrile, which may improve membrane permeability in bioactive compounds .
  • Synthetic Accessibility : The discontinued status of this compound contrasts with the commercial availability of simpler analogs like 3,5-Dichloro-4-fluorobenzonitrile, suggesting higher synthesis complexity or regulatory challenges for the former.

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)benzonitrile is a synthetic organic compound with the molecular formula C8H3Cl2F2NO and a molecular weight of 238.01 g/mol. This compound features a benzene ring substituted with two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group. Its unique structure contributes to its diverse applications in scientific research, particularly in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, which may alter their activity and lead to significant biological effects. For instance, it has been noted that the compound can influence pathways related to inflammation and cellular signaling.

Pharmacological Applications

Research has indicated that this compound may exhibit potential in several pharmacological areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving the modulation of cell cycle-related proteins .
  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Interaction with Phosphodiesterases : There is emerging evidence that compounds similar to this compound may interact with phosphodiesterases (PDEs), which are critical in various cellular processes including cognition and inflammation .

Case Studies

  • Antitumor Activity in AML Cells : In a study focusing on acute myeloid leukemia (AML), compounds structurally related to this compound induced differentiation of AML cells. This was evidenced by an increase in CD11b positive cells, suggesting that these compounds promote true stimulation rather than mere accumulation .
  • Inflammation Modulation : Another investigation highlighted the ability of similar compounds to inhibit the release of TNF-α in lung tissue, demonstrating a significant anti-inflammatory effect that could be leveraged for therapeutic purposes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3,5-Dichloro-4-(trifluoromethoxy)benzonitrileTrifluoromethoxy group instead of difluoromethoxyAntitumor activity noted
3,5-Dichloro-4-methoxybenzonitrileMethoxy groupLess potent than difluoromethoxy variants
3,5-Dichloro-4-(difluoromethyl)benzonitrileDifluoromethyl groupPotential anti-inflammatory effects

This table illustrates how variations in substituents can impact the biological activities of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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